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Compound of Interest

Compound Name: 2-Ethylbenzonitrile

Cat. No.: B1295046 Get Quote

For researchers, scientists, and professionals in drug development, a precise understanding of

molecular structure is paramount. This guide provides a detailed spectroscopic comparison of

2-Ethylbenzonitrile and 2-Vinylbenzonitrile, highlighting the key differences in their NMR, IR,

Mass, and UV-Vis spectra. This analysis, supported by experimental data and protocols, serves

as a practical reference for the characterization of substituted benzonitriles.

The seemingly subtle difference between an ethyl and a vinyl group attached to a benzonitrile

core imparts distinct electronic and structural properties to 2-Ethylbenzonitrile and 2-

Vinylbenzonitrile. These differences are readily discernible through various spectroscopic

techniques, providing a unique fingerprint for each molecule. This guide delves into a

comparative analysis of their spectral data, offering insights into how the saturated ethyl group

versus the unsaturated vinyl group influences the spectroscopic landscape.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Ethylbenzonitrile and 2-

Vinylbenzonitrile.

Table 1: ¹H NMR Spectral Data (CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

2-

Ethylbenzonitrile
7.62 d 1H Ar-H

7.50 t 1H Ar-H

7.32 t 1H Ar-H

7.27 d 1H Ar-H

2.81 q 2H -CH₂-

1.30 t 3H -CH₃

2-

Vinylbenzonitrile
7.68 d 1H Ar-H

7.55 t 1H Ar-H

7.38 t 1H Ar-H

7.30 d 1H Ar-H

6.85 dd 1H =CH- (vinyl)

5.90 d 1H
=CH₂ (vinyl,

trans)

5.55 d 1H =CH₂ (vinyl, cis)

Table 2: ¹³C NMR Spectral Data (CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

2-Ethylbenzonitrile 148.9 Ar-C

133.5 Ar-CH

132.8 Ar-CH

128.9 Ar-CH

126.3 Ar-CH

118.5 -C≡N

112.9 Ar-C

29.8 -CH₂-

15.2 -CH₃

2-Vinylbenzonitrile 142.5 Ar-C

136.8 =CH- (vinyl)

133.2 Ar-CH

133.0 Ar-CH

129.5 Ar-CH

127.1 Ar-CH

118.0 -C≡N

116.5 =CH₂ (vinyl)

113.5 Ar-C

Table 3: Infrared (IR) Spectral Data
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Compound Wavenumber (cm⁻¹) Assignment

2-Ethylbenzonitrile 2972, 2935, 2875 C-H stretch (aliphatic)

2225 -C≡N stretch

1598, 1485, 1450 C=C stretch (aromatic)

2-Vinylbenzonitrile 3080, 3020 C-H stretch (vinyl & aromatic)

2228 -C≡N stretch

1625 C=C stretch (vinyl)

1595, 1480 C=C stretch (aromatic)

985, 920 =C-H bend (vinyl)

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Ethylbenzonitrile 131 116 (M-15, loss of CH₃)

2-Vinylbenzonitrile 129 102 (M-27, loss of HCN)

Table 5: UV-Vis Spectral Data (in Ethanol)

Compound λmax (nm) Molar Absorptivity (ε)

2-Ethylbenzonitrile ~225, ~274 -

2-Vinylbenzonitrile ~230, ~280 -

Spectroscopic Interpretation and Comparison
The structural dissimilarity between the ethyl and vinyl substituents manifests clearly in the

spectroscopic data.

¹H NMR Spectroscopy: The most telling difference is in the aliphatic/vinylic region. 2-
Ethylbenzonitrile exhibits a characteristic ethyl group pattern: a quartet around 2.81 ppm
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for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet around 1.30

ppm for the methyl protons (-CH₃). In contrast, 2-vinylbenzonitrile displays a set of complex

signals in the vinylic region (5.5-7.0 ppm) corresponding to the three vinyl protons, with their

characteristic cis and trans couplings. The aromatic protons for both molecules appear in the

expected region (7.2-7.7 ppm), with subtle shifts influenced by the electronic nature of the

substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectra further confirm the structural differences. 2-
Ethylbenzonitrile shows two signals in the aliphatic region for the ethyl group carbons. 2-

Vinylbenzonitrile, on the other hand, presents two signals in the olefinic region (110-140

ppm) corresponding to the vinyl carbons. The nitrile carbon (-C≡N) appears at a similar

chemical shift in both compounds, typically around 118 ppm. The aromatic carbon signals

also show slight variations due to the different electronic effects of the ethyl (weakly electron-

donating) and vinyl (electron-withdrawing and conjugating) groups.

Infrared (IR) Spectroscopy: The IR spectra of both compounds are dominated by the strong,

sharp absorption band of the nitrile group (-C≡N) around 2225-2228 cm⁻¹. The key

distinction lies in the C-H stretching region. 2-Ethylbenzonitrile displays characteristic

aliphatic C-H stretching bands just below 3000 cm⁻¹. Conversely, 2-vinylbenzonitrile exhibits

C-H stretching absorptions for both its aromatic and vinyl protons above 3000 cm⁻¹.

Additionally, the vinyl group in 2-vinylbenzonitrile gives rise to a C=C stretching absorption

around 1625 cm⁻¹ and distinct out-of-plane =C-H bending vibrations (wagging) around 920

and 985 cm⁻¹, which are absent in the spectrum of 2-ethylbenzonitrile.

Mass Spectrometry (MS): The mass spectra provide information about the molecular weight

and fragmentation patterns. The molecular ion peak for 2-Ethylbenzonitrile appears at m/z

131, and a prominent fragment at m/z 116 results from the characteristic loss of a methyl

radical (CH₃•) via benzylic cleavage. For 2-Vinylbenzonitrile, the molecular ion is observed at

m/z 129. A significant fragmentation pathway involves the loss of hydrogen cyanide (HCN),

leading to a fragment ion at m/z 102.

UV-Vis Spectroscopy: Both molecules exhibit ultraviolet absorption due to the π-electron

system of the benzonitrile core. The vinyl group in 2-vinylbenzonitrile, being in conjugation

with the aromatic ring, is expected to cause a slight bathochromic (red) shift in the absorption

maxima (λmax) compared to the ethyl group in 2-ethylbenzonitrile. This is because the
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extended conjugation lowers the energy gap between the highest occupied molecular orbital

(HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocols
The following are general protocols for the spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of approximately 5-10 mg of the

compound was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were

recorded on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy The IR spectra were obtained using a Fourier Transform Infrared

(FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A

small amount of the neat liquid sample was placed directly on the ATR crystal, and the

spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Mass spectra were acquired on a gas chromatograph-mass

spectrometer (GC-MS) system. The sample, dissolved in a volatile organic solvent, was

injected into the GC, and the separated components were introduced into the mass

spectrometer. Electron ionization (EI) at 70 eV was used, and the mass analyzer scanned a

mass-to-charge ratio (m/z) range of 40-300.

UV-Vis Spectroscopy A dilute solution of the compound was prepared in a UV-grade solvent

such as ethanol. The UV-Vis absorption spectrum was recorded using a dual-beam

spectrophotometer, scanning a wavelength range from 200 to 400 nm. The solvent was used

as a reference.

Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative spectroscopic

analysis of 2-Ethylbenzonitrile and 2-Vinylbenzonitrile.
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Caption: Workflow for the comparative spectroscopic analysis.

This comprehensive guide demonstrates how a multi-technique spectroscopic approach can

effectively differentiate between two closely related isomers. The distinct spectral signatures of

2-Ethylbenzonitrile and 2-Vinylbenzonitrile, arising from the electronic and structural effects of

their respective substituents, provide a clear and objective basis for their identification and

characterization.

To cite this document: BenchChem. [A Spectroscopic Duel: Unmasking the Structural
Nuances of 2-Ethylbenzonitrile and 2-Vinylbenzonitrile]. BenchChem, [2025]. [Online PDF].
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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